molecular formula C8H7NO B018039 7-Hydroxyindole CAS No. 2380-84-9

7-Hydroxyindole

Cat. No. B018039
CAS RN: 2380-84-9
M. Wt: 133.15 g/mol
InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

7-Hydroxyindole can be synthesized from indoline through a multi-step process involving six steps, achieving an overall yield of 36% (Ishiyama & Yamada, 2005). Another approach involves the preparation of protected 7-hydroxyindoles through the reaction of protected 2-nitrophenols with vinylmagnesium bromide, with benzhydryl serving as a preferred protecting group due to its ease of removal (Dobson, Todd, & Gilmore, 1991).

Molecular Structure Analysis

The structural analysis of 7-hydroxyindole reveals a planar heteroaromatic molecule, a characteristic feature of the indole moiety. This planarity is crucial for its interactions in various chemical reactions and its ability to form stable compounds through hydrogen bonding and other intermolecular forces.

Chemical Reactions and Properties

Oxidation of 7-hydroxyindole with sodium periodate results in complex mixtures of oligomeric products. This reactivity pattern underlines the compound's propensity to participate in polymerization reactions, leading to various oligomeric structures depending on the reaction conditions (Napolitano et al., 1989).

Safety And Hazards

7-Hydroxyindole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause harm if swallowed and serious eye damage .

Future Directions

Indole and its derivatives, including 7-Hydroxyindole, have shown potential in various applications. They have been found to diminish the virulence of Pseudomonas aeruginosa , and have been suggested as potential antivirulence strategies against this pathogen . Furthermore, they have been found to regulate biofilm formation, suggesting potential strategies for controlling bacterial infections .

properties

IUPAC Name

1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVPXPKEZLTMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042669
Record name 7-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyindole

CAS RN

2380-84-9
Record name 7-Hydroxyindole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-7-ol
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Record name 7-HYDROXYINDOLE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Furthermore, 7-benzyloxyindole (404 mg, 1.81 mmol) was hydrogenated over 10% palladium on carbon (40 mg) in EtOH (4.2 mL) at ambient temperature under atmosphere pressure for 6 h. The catalyst was filtered off and washed with EtOH. The filtrate was concentrated to give 7-hydroxyindole as pale purple crystals, which was rapidly and directly used for the next reaction.
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent b!indol-3(2H)-one (15.0 g) and cyclopropylamine (9.6 g) were dissolved in 300 ml toluene and cooled to -10° C. Titanium tetrachloride (6.3 g) dissolved in 50 ml toluene was added slowly to the first solution. The reaction mixture was allowed to come up to room temperature and stirred overnight. The next day another 1.5 equivalents of the amine (4.6 g) was added to the reaction mixture and the mixture was stirred for one hour. The reaction mixture was filtered through a pad of silica gel, eluting with 3:1 hexane/ethyl acetate, giving a yellow oil after removal of solvents. 3-Cyclopropylamino-4-methyl-1,2,3,4-tetrahydrocyclopent b!-indol-7-ol was isolated as a light yellow solid (3.3 g) after flash chromatography and recrystallization from ethyl acetate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 9.2 )
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

Reaction of 2-nitro-3-benzyloxyphenylpyruvic acid (2 g.) with 10% palladium on carbon (2 g.) in acetic acid under hydrogen atmosphere is complete in 30 minutes. The mixture is filtered and the solvent is removed in vacuo. The remaining material is dissolved in glycerol and heated at 220° C. for 20 minutes. The desired product is obtained by sublimation under high vacuum.
Name
2-nitro-3-benzyloxyphenylpyruvic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyindole
Reactant of Route 2
7-Hydroxyindole
Reactant of Route 3
7-Hydroxyindole
Reactant of Route 4
Reactant of Route 4
7-Hydroxyindole
Reactant of Route 5
Reactant of Route 5
7-Hydroxyindole
Reactant of Route 6
7-Hydroxyindole

Citations

For This Compound
703
Citations
J Lee, T Bansal, A Jayaraman… - Applied and …, 2007 - Am Soc Microbiol
… of 7-hydroxyindole, the extracellular 7-hydroxyindole concentration was … 7-hydroxyindole was 550 μM in a shake flask at 7 h, which matches well with the extracellular 7-hydroxyindole …
Number of citations: 237 journals.asm.org
J Lee, C Attila, SLG Cirillo, JD Cirillo… - Microbial …, 2009 - Wiley Online Library
Indole is an extracellular biofilm signal for Escherichia coli, and many bacterial oxygenases readily convert indole to various oxidized compounds including 7‐hydroxyindole (7HI). Here …
D Sugimori, T Sekiguchi, F Hasumi… - Bioscience …, 2004 - academic.oup.com
… of hydroxylating indole to 7-hydroxyindole. Strain 4-1… 7-hydroxyindole by cometabolism of indole using terephthalate as cosubstrate. Strain 4-1-5 produced 0.574 mM of 7-hydroxyindole …
Number of citations: 8 academic.oup.com
H Blaschko, WG Levine - British Journal of Pharmacology and …, 1960 - Wiley Online Library
… We have now found that 4-, 6- and 7-hydroxyindole derivatives are oxidized by the two oxidases. A quinone-imine could also be formed from 7-hydroxyindoles, since in these …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
K ICHIHARA, A SAKAMOTO, K INAMORI… - The Journal of …, 1957 - jstage.jst.go.jp
… 7-Hydroxyindole acetic acid gave a strong orange color immediately after addition of diazoben zonium sulfonic acid and the red tone increased by addition of hydro chloric acid …
Number of citations: 16 www.jstage.jst.go.jp
H Nam, Y Moon, E Kim, S Shin - Applied Biological Chemistry, 2023 - Springer
… a much slower transition rate than that in the presence of 7-hydroxyindole [25]. Our results suggest that 7-hydroxyindole can function as an alternative substrate because it can influence …
Number of citations: 4 link.springer.com
K Ishiyama, Y Yamada - Tetrahedron letters, 2005 - Elsevier
7-Hydroxyindole, the key building block for the synthesis of AJ-9677 , was prepared from indoline in six steps in 36% overall yield. AJ-9677 is a potent and selective adrenaline β3-…
Number of citations: 13 www.sciencedirect.com
JY Kim, JK Kim, SO Lee, CK Kim… - Letters in applied …, 2005 - academic.oup.com
… Aims: To establish multicomponent phenol hydroxylases (mPHs) as novel biocatalysts for producing dyestuffs and hydroxyindoles such as 7‐hydroxyindole (7‐HI) from indole and its …
Number of citations: 39 academic.oup.com
Y Yamazaki, Y Kawano - Zeitschrift für Naturforschung C, 2010 - degruyter.com
… To clarify the role of the 5-hydroxy group in the indole ring, 2-, 4-, 5-, 6-, and 7-hydroxyindole … 6-Hydroxyindole (5) and 7-hydroxyindole (6) were potent inhibitors, while 5-hydroxyindole (…
Number of citations: 10 www.degruyter.com
K ICHIHARA, Y SAKAMOTO - The Journal of Biochemistry, 1956 - jstage.jst.go.jp
Three types of diazo-reactions were applied in our biochemical studies; namely Pauly's, Ehrlich's and Sera's diazo-reaction. The P au 1 y's diazoreaction, in which the solution was …
Number of citations: 6 www.jstage.jst.go.jp

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